D-Sorbitol-13C6
Overview
Description
D-Sorbitol-13C6, also known as this compound, is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Glucitol, commonly known as sorbitol, which is a sugar alcohol used in various applications. The labeling with carbon-13 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
Mechanism of Action
Target of Action
D-Sorbitol-13C6, also known as D-Glucitol-13C6, is a six-carbon sugar alcohol . It is primarily used as a sugar substitute
Mode of Action
This compound interacts with its targets by serving as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement
Biochemical Pathways
This compound is involved in the polyol pathway, an evolutionarily conserved glucose-metabolizing pathway . The polyol pathway converts glucose to fructose via sorbitol . This pathway is involved in glucose-responsive activation of Mondo/ChREBP-mediated metabolic remodeling in both mice and flies .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
It is known that this compound can be used as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement .
Biochemical Analysis
Biochemical Properties
It is known that D-Glucitol-13C6 can interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
A structurally similar compound, 1,5-Anhydro-D-glucitol (1,5-AG), has been found to significantly inhibit SARS-CoV-2 infection . This suggests that D-Glucitol-13C6 may also have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that D-Glucitol-13C6 can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that D-Glucitol-13C6 is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that D-Glucitol-13C6 is used in biochemical research , suggesting that it may have significant effects at different dosages.
Metabolic Pathways
It is known that D-Glucitol-13C6 can interact with various enzymes and cofactors , suggesting that it may be involved in various metabolic pathways.
Transport and Distribution
It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Sorbitol-13C6 can be synthesized through isotopic labeling of D-sorbitol. One common method involves the use of carbon-13 labeled methanol as the carbon source. The process typically involves fermentation using yeast, followed by hydrolysis to obtain the labeled compound. The fermentation is carried out at 37°C for 20 hours, followed by an increase in temperature to 44°C for an additional hour. The hydrolysis is performed at 100°C for 6 hours .
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The use of advanced fermentation and hydrolysis techniques allows for efficient production of this compound with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
D-Sorbitol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce D-glucose-13C6.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products
Oxidation: Produces D-glucose-13C6.
Reduction: Produces various sugar alcohols.
Substitution: Produces derivatives with different functional groups.
Scientific Research Applications
D-Sorbitol-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Used in diagnostic imaging and as a reference standard in analytical chemistry.
Industry: Applied in the production of low-calorie sweeteners and as a stabilizer in pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C6: Another carbon-13 labeled compound used in metabolic studies.
D-Mannitol-13C6: A similar sugar alcohol with applications in medical and chemical research.
D-Fructose-13C6: Used in studies of fructose metabolism and its effects on health.
Uniqueness
D-Sorbitol-13C6 is unique due to its specific labeling of all six carbon atoms with carbon-13. This high level of isotopic purity makes it particularly valuable in detailed metabolic studies and in applications requiring precise tracking of molecular interactions .
Biological Activity
D-Sorbitol-13C6, a stable isotopic form of D-sorbitol, is a six-carbon sugar alcohol involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in metabolic studies, particularly focusing on its role in the polyol pathway and cellular functions.
Overview of this compound
This compound is utilized as a tracer in biochemical research due to its stable isotope labeling, which allows for detailed tracking of metabolic pathways. It is structurally similar to glucose and participates in the polyol pathway, where it is produced from glucose via the enzyme aldose reductase. This compound has applications across various fields, including biochemistry, medicine, and food science.
Polyol Pathway Involvement:
- This compound participates in the polyol pathway, converting glucose into sorbitol through aldose reductase. This pathway is crucial for maintaining osmotic balance in cells and plays a role in diabetic complications due to sorbitol accumulation.
Biochemical Properties:
- As a sugar alcohol, D-sorbitol can interact with various enzymes and proteins, influencing metabolic processes. Its stable isotopic nature allows researchers to trace its incorporation into biomolecules and study its effects on cellular metabolism.
Cellular Impact
This compound has been shown to influence cellular functions significantly:
-
Mitochondrial Function:
- Research indicates that sorbitol accumulation can lead to mitochondrial dysfunction, contributing to neurodegenerative conditions. In models of SORD deficiency (a condition related to sorbitol accumulation), treatment with aldose reductase inhibitors like AT-007 reduced sorbitol levels and improved mitochondrial function .
- Glycolysis and Metabolic Flux:
- Esterification Reactions:
Case Studies and Experimental Data
Pharmacokinetics
This compound is known for its stability as an isotopic tracer. Its pharmacokinetics involve absorption through the gastrointestinal tract when ingested, followed by distribution throughout the body where it can participate in metabolic processes.
Applications
This compound is widely used in scientific research for:
- Metabolic Studies: Tracing glucose metabolism pathways.
- Pharmaceutical Development: As a stabilizing excipient or isotonic agent.
- Diagnostic Imaging: Serving as a reference standard in analytical chemistry.
Properties
IUPAC Name |
(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GVZKVBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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